molecular formula C24H44N8O8 B15166154 L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine CAS No. 189694-03-9

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine

Cat. No.: B15166154
CAS No.: 189694-03-9
M. Wt: 572.7 g/mol
InChI Key: NOGOBXRIWUOHEU-WOYTXXSLSA-N
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Description

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine is a pentapeptide composed of the amino acids lysine, leucine, alanine, asparagine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of lysine, leucine, alanine, asparagine, and glutamine residues allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

189694-03-9

Molecular Formula

C24H44N8O8

Molecular Weight

572.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H44N8O8/c1-12(2)10-16(32-21(36)14(26)6-4-5-9-25)22(37)29-13(3)20(35)31-17(11-19(28)34)23(38)30-15(24(39)40)7-8-18(27)33/h12-17H,4-11,25-26H2,1-3H3,(H2,27,33)(H2,28,34)(H,29,37)(H,30,38)(H,31,35)(H,32,36)(H,39,40)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

NOGOBXRIWUOHEU-WOYTXXSLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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